molecular formula C13H14F2N2O B2870437 1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 2396580-44-0

1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2870437
CAS No.: 2396580-44-0
M. Wt: 252.265
InChI Key: YNWRMNOXEVTDCT-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a class of organic compounds that contain a core piperazine functional group . Piperazine derivatives have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of various chemical techniques and computational chemistry applications . Unfortunately, specific synthesis methods for this exact compound were not found in the available literature.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental and computational methods . Unfortunately, specific physical and chemical properties of this compound were not found in the available literature.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

Properties

IUPAC Name

1-[4-(2,4-difluorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O/c1-2-13(18)17-7-5-16(6-8-17)12-4-3-10(14)9-11(12)15/h2-4,9H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWRMNOXEVTDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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